molecular formula C8H8F3N3O3 B7891831 2-(2,4-dioxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide

2-(2,4-dioxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B7891831
M. Wt: 251.16 g/mol
InChI Key: TUVTVKZTKSNOKA-UHFFFAOYSA-N
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Description

2-(2,4-dioxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a pyrimidine ring substituted with a dioxo group and an acetamide moiety linked to a trifluoroethyl group. The unique structural features of this compound make it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a urea derivative under acidic or basic conditions.

    Introduction of the Dioxo Group: The dioxo group is introduced by oxidation of the pyrimidine ring using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the Acetamide Moiety: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Incorporation of the Trifluoroethyl Group: The trifluoroethyl group is attached via a nucleophilic substitution reaction using trifluoroethylamine and a suitable leaving group such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the dioxo group, converting it to hydroxyl or other reduced forms.

    Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst or under thermal conditions.

Major Products

The major products formed from these reactions include oxidized pyrimidine derivatives, reduced acetamide compounds, and various substituted analogs with different functional groups replacing the trifluoroethyl moiety.

Scientific Research Applications

2-(2,4-dioxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to nucleotides and other biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The dioxo group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dioxopyrimidin-1-yl)-N-ethylacetamide: Similar structure but lacks the trifluoroethyl group.

    2-(2,4-dioxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)propionamide: Similar structure with a propionamide moiety instead of acetamide.

    2-(2,4-dioxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)butyramide: Similar structure with a butyramide moiety.

Uniqueness

The presence of the trifluoroethyl group in 2-(2,4-dioxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide distinguishes it from other similar compounds. This group enhances the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy in biological systems. Additionally, the trifluoroethyl group can influence the compound’s reactivity and interaction with molecular targets, making it a valuable scaffold for drug design and development.

Properties

IUPAC Name

2-(2,4-dioxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O3/c9-8(10,11)4-12-6(16)3-14-2-1-5(15)13-7(14)17/h1-2H,3-4H2,(H,12,16)(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVTVKZTKSNOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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